molecular formula C8H13N3 B12880419 3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12880419
M. Wt: 151.21 g/mol
InChI Key: JIHYTRSSCFOALK-UHFFFAOYSA-N
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Description

3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a unique structure that includes both pyrrole and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynylpyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its combination of pyrrole and pyrazole rings provides a versatile scaffold for the development of new bioactive molecules and materials.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-propan-2-yl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C8H13N3/c1-5(2)7-6-3-4-9-8(6)11-10-7/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

JIHYTRSSCFOALK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCNC2=NN1

Origin of Product

United States

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